Thiazole, 2-phenyl-4-(2-thienyl)-
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Overview
Description
Thiazole, 2-phenyl-4-(2-thienyl)- is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiazole, 2-phenyl-4-(2-thienyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of α-haloketones with thioamides in the presence of a base. The reaction conditions often involve solvents like ethanol or acetonitrile and temperatures ranging from room temperature to reflux .
Industrial Production Methods
Industrial production of thiazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and automated systems are also utilized to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
Thiazole, 2-phenyl-4-(2-thienyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Bromine in chloroform for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines .
Scientific Research Applications
Thiazole, 2-phenyl-4-(2-thienyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of thiazole, 2-phenyl-4-(2-thienyl)- involves its interaction with various molecular targets. It can inhibit enzymes, bind to DNA, and interfere with cellular pathways. The specific pathways and targets depend on the biological activity being investigated. For example, its anticancer activity may involve the inhibition of topoisomerase enzymes, leading to DNA damage and cell death .
Comparison with Similar Compounds
Similar Compounds
Thiazole, 2-phenyl-4-methyl-: Similar structure but with a methyl group instead of a thienyl group.
Thiazole, 2-phenyl-4-ethyl-: Contains an ethyl group instead of a thienyl group.
Thiazole, 2-phenyl-4-(2-furyl)-: Contains a furyl group instead of a thienyl group.
Uniqueness
Thiazole, 2-phenyl-4-(2-thienyl)- is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
113214-23-6 |
---|---|
Molecular Formula |
C13H9NS2 |
Molecular Weight |
243.4 g/mol |
IUPAC Name |
2-phenyl-4-thiophen-2-yl-1,3-thiazole |
InChI |
InChI=1S/C13H9NS2/c1-2-5-10(6-3-1)13-14-11(9-16-13)12-7-4-8-15-12/h1-9H |
InChI Key |
GSMJPRNOHKQEAG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)C3=CC=CS3 |
Origin of Product |
United States |
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